
1-(trimethyl-1H-pyrazol-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-one is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1,3,5-trimethylpyrazole with propionyl chloride in the presence of a base such as pyridine . The reaction proceeds via acylation of the pyrazole ring, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity. Additionally, its ability to undergo chemical modifications can enhance its activity and selectivity.
類似化合物との比較
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-one can be compared with other pyrazole derivatives, such as:
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanone: Similar structure but with a methanone group instead of a propanone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanone group, which can influence its reactivity and applications.
特性
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-5-8(12)9-6(2)10-11(4)7(9)3/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNZUWSRXFCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2669880.png)
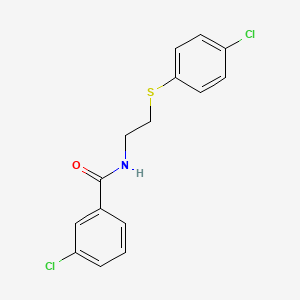
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)
![4-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2669883.png)

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)
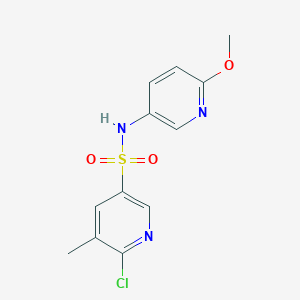
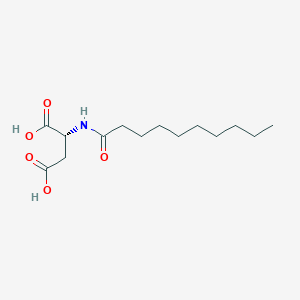
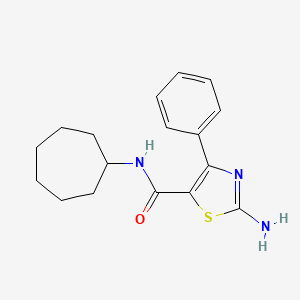

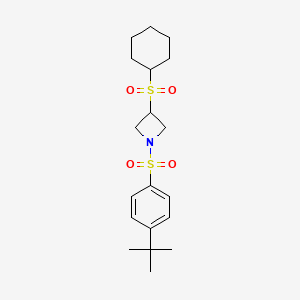
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2669898.png)
![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

